![molecular formula C11H7ClN2 B2384944 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile CAS No. 862595-50-4](/img/structure/B2384944.png)
4-chloro-2-(1H-pyrrol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(1H-pyrrol-1-yl)benzonitrile is a chemical compound that has been studied for various applications. It is a heterocyclic compound, which means it contains a ring of atoms that includes at least two different elements .
Synthesis Analysis
The synthesis of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile and related compounds has been the subject of various studies . These studies often involve the reaction of a pyrrole derivative with a suitable reagent to introduce the chloro and nitrile groups .Molecular Structure Analysis
The molecular structure of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile is characterized by the presence of a pyrrole ring, a benzene ring, a nitrile group (-CN), and a chlorine atom . The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
4-chloro-2-(1H-pyrrol-1-yl)benzonitrile can participate in various chemical reactions. For example, it can react with other compounds to form new derivatives with potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile can be inferred from its molecular structure and the properties of similar compounds . For example, it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvent .Scientific Research Applications
- Researchers have synthesized derivatives of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile and evaluated their antibacterial and antitubercular properties .
- In vitro studies revealed that several synthesized molecules effectively inhibit enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes .
- Specific derivatives of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile demonstrated good cytotoxic activity against certain cancer cell lines .
- While not directly related to biological applications, understanding the electrochemical and optical properties of this compound is essential for materials science and sensor development .
- Halogenated derivatives of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile were synthesized as potential TKIs .
Antibacterial and Antitubercular Activity
Enoyl ACP Reductase and DHFR Inhibition
Cytotoxic Activity Against Cancer Cells
Electrochemical and Optical Properties
Targeted Kinase Inhibitors (TKIs)
Drug Design and ADMET Studies
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit theEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
Molecular docking studies of similar compounds have revealed binding interactions with both the DHFR and Enoyl ACP Reductase active sites .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes can disrupt the bacterial fatty acid synthesis and folate metabolism pathways . This can lead to the inhibition of bacterial growth, making these compounds potential candidates for antibacterial and antitubercular therapies .
Result of Action
The inhibition of key enzymes in bacterial pathways could potentially lead to the cessation of bacterial growth .
Future Directions
The future research directions for 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile and its derivatives could include further exploration of their biological activity and potential therapeutic applications . This could involve the synthesis of new derivatives, the investigation of their mechanism of action, and preclinical and clinical testing .
properties
IUPAC Name |
4-chloro-2-pyrrol-1-ylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-10-4-3-9(8-13)11(7-10)14-5-1-2-6-14/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBZIYOWVQVKPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(1H-pyrrol-1-yl)benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.